Cas no 2549055-16-3 (6-methoxy-3-(4-methoxybenzoyl)-1-methyl-1,4-dihydroquinolin-4-one)

6-Methoxy-3-(4-methoxybenzoyl)-1-methyl-1,4-dihydroquinolin-4-one is a synthetic quinoline derivative with potential applications in pharmaceutical and chemical research. Its structure features methoxy and benzoyl substituents, which may influence its reactivity and biological activity. The compound exhibits stability under standard laboratory conditions, making it suitable for further derivatization or mechanistic studies. Its well-defined molecular framework allows for precise characterization via spectroscopic methods such as NMR and HPLC. Researchers may explore its utility as an intermediate in organic synthesis or as a scaffold for bioactive molecule development. The presence of electron-donating methoxy groups could enhance solubility and modify electronic properties, broadening its applicability in medicinal chemistry.
6-methoxy-3-(4-methoxybenzoyl)-1-methyl-1,4-dihydroquinolin-4-one structure
2549055-16-3 structure
Product Name:6-methoxy-3-(4-methoxybenzoyl)-1-methyl-1,4-dihydroquinolin-4-one
CAS No:2549055-16-3
MF:C19H17NO4
MW:323.342585325241
CID:5315007
PubChem ID:154884169
Update Time:2025-11-03

6-methoxy-3-(4-methoxybenzoyl)-1-methyl-1,4-dihydroquinolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 6-methoxy-3-(4-methoxybenzoyl)-1-methyl-1,4-dihydroquinolin-4-one
    • 2549055-16-3
    • AKOS040713496
    • F6660-5980
    • 6-Methoxy-3-(4-methoxybenzoyl)-1-methyl-4(1H)-quinolinone
    • Inchi: 1S/C19H17NO4/c1-20-11-16(18(21)12-4-6-13(23-2)7-5-12)19(22)15-10-14(24-3)8-9-17(15)20/h4-11H,1-3H3
    • InChI Key: SVKXLBYWQSLTAY-UHFFFAOYSA-N
    • SMILES: N1(C)C2=C(C=C(OC)C=C2)C(=O)C(C(=O)C2=CC=C(OC)C=C2)=C1

Computed Properties

  • Exact Mass: 323.11575802g/mol
  • Monoisotopic Mass: 323.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 522
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • Density: 1.243±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 503.8±50.0 °C(Predicted)
  • pka: 1.98±0.70(Predicted)

6-methoxy-3-(4-methoxybenzoyl)-1-methyl-1,4-dihydroquinolin-4-one Pricemore >>

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Additional information on 6-methoxy-3-(4-methoxybenzoyl)-1-methyl-1,4-dihydroquinolin-4-one

Introduction to 6-methoxy-3-(4-methoxybenzoyl)-1-methyl-1,4-dihydroquinolin-4-one (CAS No. 2549055-16-3) and Its Emerging Applications in Chemical Biology

The compound 6-methoxy-3-(4-methoxybenzoyl)-1-methyl-1,4-dihydroquinolin-4-one, identified by the CAS number 2549055-16-3, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic derivative belongs to the quinoline family, a class of compounds renowned for their broad spectrum of biological activities. The structural features of this molecule, including its methoxy and benzoyl substituents, contribute to its unique chemical properties and biological interactions, making it a subject of intense interest in contemporary research.

Quinoline derivatives have long been recognized for their pharmacological significance, with several well-known drugs derived from this scaffold. Among these, 6-methoxy-3-(4-methoxybenzoyl)-1-methyl-1,4-dihydroquinolin-4-one stands out due to its complex substitution pattern, which may confer enhanced binding affinity and selectivity towards specific biological targets. The presence of both methoxy groups and a benzoyl moiety at strategic positions in the quinoline core suggests potential interactions with enzymes and receptors involved in critical cellular pathways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding modes of this compound with high precision. Studies indicate that the 6-methoxy group may play a role in stabilizing interactions through hydrogen bonding, while the 4-methoxybenzoyl substituent could engage in π-stacking or hydrophobic interactions with protein targets. These insights are particularly valuable for drug design, as they allow for the rational modification of the molecule to optimize its pharmacokinetic properties.

The 1-methyl-1,4-dihydroquinolin-4-one backbone provides a rigid framework that enhances the compound's ability to fit into narrow binding pockets within biological macromolecules. This structural rigidity is often exploited in medicinal chemistry to improve drug-like characteristics such as solubility and metabolic stability. The methyl group at the 1-position further contributes to steric hindrance, which can be crucial for minimizing off-target effects—a key consideration in modern drug development.

In vitro studies have begun to unravel the biological activities of 6-methoxy-3-(4-methoxybenzoyl)-1-methyl-1,4-dihydroquinolin-4-one. Preliminary data suggest that this compound exhibits promising effects on enzymes implicated in inflammatory pathways. The benzoyl group, in particular, has been shown to modulate the activity of certain cytochrome P450 enzymes, which are central to drug metabolism and detoxification processes. Such findings are highly relevant for developing therapeutic agents with improved bioavailability and reduced metabolic clearance.

Moreover, the methoxy-substituted quinoline scaffold has garnered attention for its potential anticancer properties. Research has demonstrated that similar derivatives can inhibit kinases and other signaling molecules involved in tumor growth and progression. The combination of methoxy and benzoyl groups in 6-methoxy-3-(4-methoxybenzoyl)-1-methyl-1,4-dihydroquinolin-4-one may enhance its ability to disrupt aberrant signaling networks characteristic of cancer cells. Further investigation into its mechanism of action could pave the way for novel targeted therapies.

The synthesis of this compound presents an intriguing challenge due to its complex structure. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and intramolecular cyclizations, have been employed to construct the quinoline core efficiently. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of robust synthetic routes in translating laboratory discoveries into viable pharmaceuticals.

As interest in natural product-inspired scaffolds grows, compounds like 6-methoxy-3-(4-methoxybenzoyl)-1-methyl-1,4-dihydroquinolin-4-one offer a bridge between structure-based drug design and discovery from natural sources. While derived from synthetic chemistry rather than plant extracts, their structural mimicry of natural products aligns with current trends toward biologically inspired molecular design. This approach leverages centuries-old knowledge about natural compounds while applying cutting-edge chemical techniques to develop next-generation therapeutics.

The future prospects for this compound are bright, particularly as high-throughput screening technologies continue to identify new biological targets. By integrating experimental data with computational modeling, researchers can accelerate the process of identifying lead compounds for further optimization. The unique structural features of 6-methoxy-3-(4-methoxybenzoyl)-1-methyl-1,4-dihydroquinolin-4-one make it a valuable candidate for such endeavors.

In conclusion,6-methoxy-3-(4-methoxybenzoyl)-1-methyl-1,4-dihydroquinolin-4-one (CAS No. 2549055-16-3) exemplifies how structural complexity can translate into biological activity. Its potential applications in modulating inflammatory pathways and disrupting cancer-related signaling networks position it as a promising entity for further exploration. As research progresses,this molecule is likely to contribute significantly to advancements in chemical biology and pharmaceutical innovation.

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